![molecular formula C23H22ClN3O4 B2581112 Ácido 6-(9H-fluoren-9-ilmetoxicarbonilamino)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina-2-carboxílico; clorhidrato CAS No. 2375260-55-0](/img/structure/B2581112.png)
Ácido 6-(9H-fluoren-9-ilmetoxicarbonilamino)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina-2-carboxílico; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
El compuesto es un tipo de aminoácido (fluoren-9-ilmetoxi)carbonilo (Fmoc), que es útil como agente de acoplamiento en la síntesis de péptidos . Estas azidas de aminoácidos Fmoc son estables a temperatura ambiente y tienen una larga vida útil, lo que las hace ideales para su uso en la síntesis de péptidos .
Construcción de Jaulas Orgánicas
El compuesto se puede utilizar en la construcción de jaulas orgánicas . Las jaulas orgánicas son una clase de compuestos con estructuras huecas en forma de jaula que se pueden utilizar en una variedad de aplicaciones, incluida la detección y la separación .
Dispositivos de Quimiosensibilidad
El compuesto se puede utilizar como componente en dispositivos de quimiosensibilidad para la determinación de analitos en medios acuosos complejos . Esto incluye contaminantes y analitos de interés biológico en varios líquidos como vino, zumo de fruta y orina .
Síntesis de β-Aminoácidos
El compuesto se puede utilizar en el protocolo de Arndt-Eistert para sintetizar β-aminoácidos enantioméricamente puros protegidos con N-Fmoc . Este método es eficiente, solo requiere dos pasos y produce resultados altos .
Síntesis de Derivados de Ciclodextrina
El compuesto se puede utilizar en la síntesis de derivados de ciclodextrina . Las ciclodextrinas son oligosacáridos cíclicos que tienen una variedad de aplicaciones, incluida la administración de fármacos y la remediación ambiental .
Estabilidad y Vida útil
El compuesto es estable a temperatura ambiente y tiene una larga vida útil . Esto lo hace adecuado para su uso en proyectos de investigación a largo plazo y para el almacenamiento en condiciones de laboratorio estándar .
Propiedades
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4.ClH/c27-22(28)20-12-26-11-14(9-10-21(26)25-20)24-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,12,14,19H,9-11,13H2,(H,24,29)(H,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGICSZVFCQQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
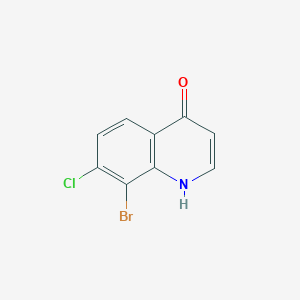
![4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2581031.png)
![2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2581032.png)
![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)
![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2581040.png)
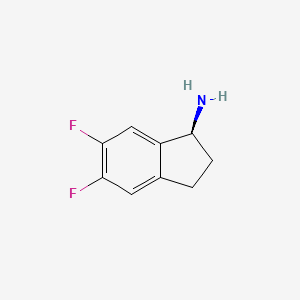

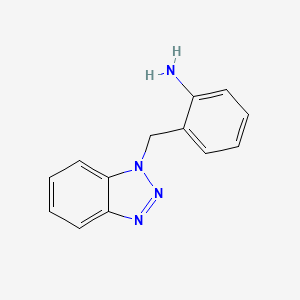
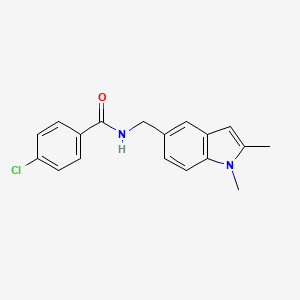
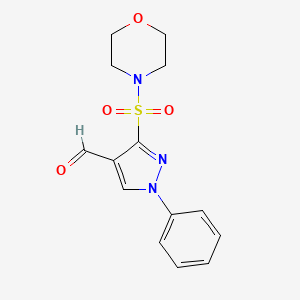
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)
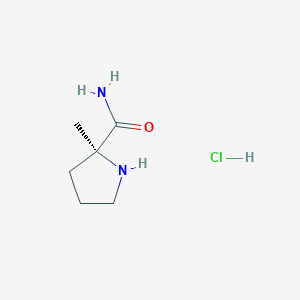
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)
